5,7-Dihydroxy-4-methylcoumarin

Description

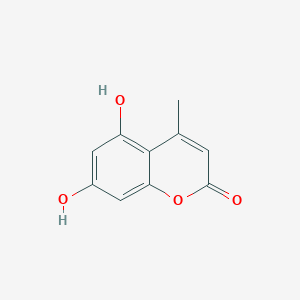

5,7-Dihydroxy-4-methylcoumarin is a hydroxycoumarin.

inhibits binding of p50 to DNA; structure in first source

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dihydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-2-9(13)14-8-4-6(11)3-7(12)10(5)8/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVWGEJMXOQQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=CC(=C12)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025078 | |

| Record name | 5,7-Dihydroxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5,7-dihydroxy-4-methyl coumarin is a yellow powder. Fluoresces blue. Absorbs ultraviolet light. (NTP, 1992), Yellow to white solid; Fluoresces blue; Absorbs UV light; [HSDB] White to cream solid; [MSDSonline] | |

| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5,7-Dihydroxy-4-methylcoumarin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER, ETHER, BENZENE, CHLOROFORM; VERY SOL IN HOT ALCOHOL, ALKALI, SOL IN SODIUM HYDROXIDE | |

| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM ALCOHOL, LEAVES FROM ACETIC ACID, YELLOW TO WHITE SOLID | |

CAS No. |

2107-76-8 | |

| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5,7-Dihydroxy-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,7-Dihydroxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dihydroxy-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP62D4346M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

518 to 545 °F (NTP, 1992), 282-284 °C | |

| Record name | 5,7-DIHYDROXY-4-METHYL COUMARIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20215 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5,7-DIHYDROXY-4-METHYLCOUMARIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4277 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,7-Dihydroxy-4-methylcoumarin (CAS: 2107-76-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,7-Dihydroxy-4-methylcoumarin, also known as 4-methylumbelliferone (4-MU) or hymecromone, is a versatile synthetic coumarin derivative with a wide spectrum of biological activities.[1][2] This document provides a comprehensive technical overview of its chemical properties, synthesis, and diverse pharmacological effects, including its well-established role as a hyaluronan synthesis inhibitor.[1] It also delves into its antitumor, melanogenic, anti-inflammatory, and osteogenic properties.[1][3][4] Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to support researchers and professionals in drug development and life sciences.

Chemical and Physical Properties

This compound is a yellow, powdery substance that emits a blue fluorescence and absorbs ultraviolet light.[5][6] It is a member of the hydroxycoumarin class of organic compounds.[6]

| Property | Value | Reference(s) |

| CAS Number | 2107-76-8 | [2] |

| Molecular Formula | C₁₀H₈O₄ | [2] |

| Molecular Weight | 192.17 g/mol | [6] |

| IUPAC Name | 5,7-dihydroxy-4-methylchromen-2-one | [6] |

| Synonyms | 4-Methylumbelliferone, 4-MU, Hymecromone, NSC 5302 | [2][7] |

| Melting Point | 296-299 °C | [8] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml, Slightly water-soluble | [2][5] |

| SMILES | CC1=CC(=O)OC2=CC(=CC(=C12)O)O | [6] |

| InChI Key | QNVWGEJMXOQQPM-UHFFFAOYSA-N | [2] |

Synthesis

A common and efficient method for synthesizing this compound is through the Pechmann condensation reaction.[9] This involves the reaction of phloroglucinol with ethyl acetoacetate in the presence of a catalyst.[9]

Example Synthesis Protocol via Pechmann Condensation

The following protocol describes the synthesis using a UiO-66-SO₃H catalyst, which has been shown to provide high yields.[9]

-

Reactant Preparation: Combine phloroglucinol and ethyl acetoacetate in a molar ratio of 1:1.6 in a reaction vessel.[9]

-

Catalyst Addition: Introduce the UiO-66-SO₃H catalyst to the mixture.

-

Reaction Conditions: Heat the mixture to 140 °C and maintain for 4 hours with appropriate stirring.[9]

-

Isolation and Purification: After the reaction, the catalyst is separated. The crude product is then purified, for example, by recrystallization from aqueous ethanol.[10]

-

Characterization: The final product can be characterized using techniques such as ¹H NMR and IR spectroscopy to confirm its structure and purity.[9]

Figure 1: Synthesis workflow for this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable range of biological effects, primarily stemming from its ability to inhibit hyaluronan synthesis and modulate various signaling pathways.

Inhibition of Hyaluronan Synthesis

The principal mechanism of action for 4-MU is the inhibition of hyaluronan (HA) synthesis.[1] This is achieved through two primary routes:

-

Depletion of UDP-glucuronic acid (UDP-GlcUA): 4-MU acts as a substrate for UDP-glucuronosyltransferase (UGT), leading to its glucuronidation. This process depletes the cellular pool of UDP-GlcUA, a crucial precursor for HA synthesis by hyaluronan synthases (HAS).[11][12]

-

Downregulation of HAS mRNA expression: 4-MU has been shown to reduce the mRNA levels of hyaluronan synthases, particularly HAS2 and HAS3.[13][14]

Figure 2: Mechanism of hyaluronan synthesis inhibition by 4-MU.

Antitumor Activity

4-MU demonstrates significant antitumor effects across various cancer types.[1] Its anticancer properties are linked to the inhibition of HA, which is often overexpressed in the tumor microenvironment. Key antitumor effects include:

-

Inhibition of Cell Proliferation and Induction of Apoptosis: 4-MU can arrest tumor cell growth and trigger programmed cell death.[11][15]

-

Suppression of Migration and Invasion: By reducing the HA-rich pericellular matrix, 4-MU impedes the ability of cancer cells to migrate and invade surrounding tissues.[1][16]

-

Anti-angiogenic Effects: It can inhibit the formation of new blood vessels that tumors require for growth and metastasis.[1][11]

Effects on Melanogenesis

This compound has been shown to promote melanin synthesis.[3] This effect makes it a compound of interest for treating hypopigmentation disorders like vitiligo.[3] Its pro-melanogenic activity is mediated by the upregulation of key melanogenesis-related proteins and the modulation of specific signaling pathways.[3][17]

Modulation of Signaling Pathways

The diverse biological effects of this compound are underpinned by its ability to influence several key intracellular signaling pathways:

-

PKA/cAMP Pathway: Activation of this pathway is involved in its melanogenic effects.[3]

-

PI3K/AKT Pathway: Downregulation of this pathway is also associated with its impact on melanogenesis.[3] Recent studies also suggest a direct interaction with AKT1 to promote osteogenesis.[4]

-

GSK3β Pathway: This pathway is activated during 4-MU-induced melanogenesis.[3]

-

MAPK/ERK Pathway: This pathway's modulation by 4-MU also plays a role in regulating melanocyte function.[3]

Figure 3: Key signaling pathways modulated by this compound.

Quantitative Biological Data

The following tables summarize key quantitative data on the biological activity of this compound.

Table 1: Enzyme Inhibition and Radical Scavenging Activity

| Target | IC₅₀ / Kᵢ | Assay System | Reference(s) |

| Hyaluronan (HA) Synthesis | 0.4 mM (IC₅₀) | Not specified | [10] |

| Hypochlorous acid (HOCl) | 2.85 µM (IC₅₀) | Cell-free assay | [2] |

| Lipid Peroxidation | 12 µM (IC₅₀) | Rat liver microsomes | [2] |

| Thromboxane B₂ (TXB₂) Generation | 1 µM (IC₅₀) | Isolated rat peritoneal leukocytes | [2] |

| Myeloperoxidase (MPO) | 1.06 µM (IC₅₀) | Cell-free assay | [2] |

| Rat Lens Aldose Reductase | 17 µM (IC₅₀) | Not specified | [2] |

| Human Carbonic Anhydrase I (CAI) | 8.4 µM (Kᵢ) | Not specified | [2] |

| Human Carbonic Anhydrase IX (CAIX) | 0.19 µM (Kᵢ) | Not specified | [2] |

| Human Carbonic Anhydrase XII (CAXII) | 6.4 µM (Kᵢ) | Not specified | [2] |

| Platelet Aggregation (Arachidonic Acid-induced) | 45 µM (IC₅₀) | Not specified | [2] |

| HCV NS5B Polymerase | 47.2 µM (IC₅₀) | Not specified | [2] |

Table 2: Effects on Cellular Processes

| Process | Cell Line | Concentration(s) | Observed Effect | Reference(s) |

| Cell Viability | B16F10 | 25, 50, 100 µM | No significant cytotoxicity (viability >90%) | [3] |

| Melanin Production | B16F10 | 25, 50, 100 µM | Significant, dose-dependent increase | [3] |

| Tyrosinase Activity | B16F10 | 25, 50, 100 µM | Significant, dose-dependent increase (up to 218.6% of control) | [3] |

| PKA Expression | α-MSH-stimulated B16F10 | 25, 50, 100 µM | Significant increase (>46.8% compared to control) | [3] |

| AKT Phosphorylation | α-MSH-stimulated B16F10 | 100 µM | Decrease by 74.9% compared to control | [3] |

| Cell Proliferation | MIA PaCa-2 | 0.5 mM | 26.4% inhibition | [16] |

| Cell Migration | MIA PaCa-2 | 0.5 mM | 14.7% suppression | [16] |

| Cell Invasion | MIA PaCa-2 | 0.5 mM | 22.7% suppression | [16] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound.

-

Cell Seeding: Seed cells (e.g., B16F10) in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) and allow them to adhere overnight.[18]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[3]

-

MTT Addition: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[18][19]

-

Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[19][20]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 500-600 nm (e.g., 570 nm) using a microplate reader.[19]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

- 1. researchgate.net [researchgate.net]

- 2. The pharmacokinetics and dosing of oral 4‐methylumbelliferone for inhibition of hyaluronan synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 4. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methylumbelliferone inhibits enhanced hyaluronan synthesis and cell migration in pancreatic cancer cells in response to tumor-stromal interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.upenn.edu [med.upenn.edu]

- 9. Characteristics of Hyaluronan Synthesis Inhibition by 4-Methylumbelliferone in Orbital Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. 4-Methylumbelliferone as a potent and selective antitumor drug on a glioblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antitumor effects of hyaluronic acid inhibitor 4-methylumbelliferone in an orthotopic hepatocellular carcinoma model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. researchhub.com [researchhub.com]

- 20. cyrusbio.com.tw [cyrusbio.com.tw]

The Pharmacological Profile of 5,7-Dihydroxy-4-methylcoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxy-4-methylcoumarin (5,7D-4MC), a naturally occurring phenolic compound, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of 5,7D-4MC, consolidating current research findings on its antioxidant, anti-inflammatory, enzyme-inhibiting, and cytomodulatory effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the therapeutic potential of this promising molecule. Key experimental data is summarized in structured tables for comparative analysis, and detailed methodologies for pivotal experiments are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanisms of action.

Introduction

Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. Among them, this compound, also known as 4-methyllimetin, stands out for its notable pharmacological properties. It has been isolated from various plant sources, including Eranthis longistipitata and Mexican tarragon (Tagetes lucida).[1] Structurally, 5,7D-4MC possesses a benzopyrone core with hydroxyl groups at the 5 and 7 positions and a methyl group at the 4 position, which contribute to its biological efficacy. This guide delves into the multifaceted pharmacological profile of 5,7D-4MC, presenting key quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and drug development.

| Property | Value | Reference |

| IUPAC Name | 5,7-dihydroxy-4-methylchromen-2-one | [2] |

| Synonyms | 4-Methylumbelliferone, 4-Methyllimetol, NSC 5302 | [3][4][5] |

| CAS Number | 2107-76-8 | [4][6] |

| Molecular Formula | C₁₀H₈O₄ | [4] |

| Molecular Weight | 192.17 g/mol | [2][4] |

| Appearance | Yellow powder | [2] |

| Melting Point | 296-299 °C | [7] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 20 mg/ml | [4] |

| UV Absorption Max | 250 nm (log ε= 3.73), 320 nm (log ε= 4.08) in alcohol | [2] |

Synthesis

The primary synthetic route for this compound is the Pechmann condensation reaction.

Pechmann Condensation

This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For 5,7D-4MC, phloroglucinol is reacted with ethyl acetoacetate.[8]

Experimental Protocol: Synthesis of this compound via Pechmann Condensation

Materials:

-

Phloroglucinol

-

Ethyl acetoacetate

-

UiO-66-SO₃H catalyst

-

Solvent-free conditions

Procedure:

-

Combine phloroglucinol and ethyl acetoacetate in a molar ratio of 1:1.6.

-

Add the UiO-66-SO₃H catalyst.

-

Heat the reaction mixture to 140 °C.

-

Maintain the reaction for 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be purified. This method has been reported to achieve a yield of up to 66.0%.[8]

Pharmacological Activities

5,7D-4MC exhibits a wide array of pharmacological effects, which are detailed in the following subsections.

Antioxidant Activity

The antioxidant properties of 5,7D-4MC are attributed to its hydroxyl groups, which can donate electrons to scavenge free radicals.[1]

| Assay | Activity | IC₅₀ / Value | Reference |

| Alkylperoxy Radical Scavenging | Inhibitor | - | [4] |

| Hypochlorous Acid (HOCl) Scavenging | Potent Inhibitor | 2.85 µM | [4] |

| Lipid Peroxidation in Rat Liver Microsomes | Inhibitor | 12 µM | [4] |

| DPPH Radical Scavenging | Radical Scavenger | - | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Acetate buffer (pH 5.5)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in ethanol. Dilute with acetate buffer (pH 5.5) to a working concentration of 100 µM.

-

Prepare various concentrations of 5,7D-4MC in a suitable solvent (e.g., DMSO).

-

Add a specific volume of the DPPH working solution to each well of a 96-well plate.

-

Add different concentrations of the 5,7D-4MC solution to the wells. Include a control with the solvent only.

-

Incubate the plate in the dark at room temperature (25°C) for a specified time (e.g., 5-30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Anti-inflammatory Activity

5,7D-4MC has demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators and enzymes.

| Target | Effect | IC₅₀ / Value | Reference |

| Cyclooxygenase-1 (COX-1) | Selective Inhibitor | - | [1] |

| Thromboxane A₂ (TXA₂) Receptor | Competitive Antagonist | - | [1] |

| Thromboxane B₂ (TXB₂) Generation | Inhibitor | 1 µM | [4] |

| Myeloperoxidase (MPO) Activity | Inhibitor | 1.06 µM | [4] |

Experimental Protocol: Myeloperoxidase (MPO) Activity Assay (Cell-Free)

Materials:

-

This compound

-

Myeloperoxidase enzyme

-

Hydrogen peroxide (H₂O₂)

-

TMB (3,3',5,5'-Tetramethylbenzidine) or other suitable chromogenic substrate

-

Phosphate buffer (pH 6.0)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction buffer containing the phosphate buffer and the chromogenic substrate.

-

Add the MPO enzyme to the wells of a 96-well plate.

-

Add different concentrations of 5,7D-4MC to the wells. Include a control with the solvent only.

-

Pre-incubate the plate for a short period.

-

Initiate the reaction by adding a solution of H₂O₂.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Stop the reaction after a specific time by adding a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 450 nm for TMB).

-

Calculate the percentage of MPO inhibition and determine the IC₅₀ value.

Enzyme Inhibition

Beyond its anti-inflammatory targets, 5,7D-4MC inhibits several other enzymes, highlighting its potential for broader therapeutic applications.

| Enzyme | Source | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

| Aldose Reductase | Rat Lens | IC₅₀ = 17 µM | [4] |

| Carbonic Anhydrase I (CAI) | Human | Kᵢ = 8.4 µM | [4] |

| Carbonic Anhydrase IX (CAIX) | Human | Kᵢ = 0.19 µM | [4] |

| Carbonic Anhydrase XII (CAXII) | Human | Kᵢ = 6.4 µM | [4] |

| Hepatitis C Virus (HCV) NS5B Polymerase | - | IC₅₀ = 47.2 µM | [4] |

Effects on Melanogenesis

5,7D-4MC has been shown to stimulate melanin synthesis, suggesting its potential use in treating hypopigmentation disorders like vitiligo.[1]

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cell Viability | B16F10 melanoma | < 100 µM | No significant cytotoxicity | [1][10] |

| Melanin Production | B16F10 melanoma | 25 µM | 250.1% increase | [10] |

| 50 µM | 336.0% increase | [10] | ||

| 100 µM | 463.0% increase | [10] | ||

| Tyrosinase Activity | B16F10 melanoma | 25, 50, 100 µM | Significant increase | [1][10] |

This pro-melanogenic effect is mediated through the modulation of several key signaling pathways.

5,7D-4MC stimulates melanogenesis by upregulating the expression of melanogenesis-related proteins, including MITF, tyrosinase, TRP-1, and TRP-2.[1] This is achieved through the activation of the PKA and GSK3β pathways and the downregulation of the PI3K/AKT pathway.[1][3][10]

Caption: Signaling pathways modulated by 5,7D-4MC in melanogenesis.

Experimental Protocol: Melanin Content Assay

Materials:

-

B16F10 melanoma cells

-

This compound

-

Lysis buffer (e.g., 1N NaOH)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Seed B16F10 cells in a 24-well plate and allow them to adhere.

-

Treat the cells with various concentrations of 5,7D-4MC for a specified duration (e.g., 72 hours).

-

After treatment, wash the cells with PBS and lyse them with a lysis buffer (e.g., 1N NaOH) by incubating at a specific temperature (e.g., 60°C) to dissolve the melanin.

-

Transfer the lysates to a 96-well plate.

-

Measure the absorbance at 405 nm or 475 nm using a microplate reader.

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Normalize the melanin content to the total protein concentration for each sample.

Experimental Protocol: Cellular Tyrosinase Activity Assay

Materials:

-

B16F10 melanoma cells

-

This compound

-

Lysis buffer (e.g., phosphate buffer with Triton X-100)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Culture and treat B16F10 cells with 5,7D-4MC as described for the melanin content assay.

-

Wash the cells with PBS and lyse them with a suitable lysis buffer on ice.

-

Centrifuge the cell lysates to pellet the debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, mix a standardized amount of protein from each sample with L-DOPA solution.

-

Incubate the plate at 37°C for a specific time.

-

Measure the formation of dopachrome by reading the absorbance at 475 nm.

-

Calculate the tyrosinase activity and express it as a percentage of the control.

Anti-osteoporotic Activity

Recent studies have indicated that 5,7D-4MC may have a therapeutic role in osteoporosis by enhancing osteogenesis.

| Parameter | Cell Line / Model | Concentration | Effect | Reference |

| Cell Proliferation and Differentiation | MC3T3-E1 pre-osteoblasts | 10-40 µM | Significant enhancement | [11] |

| Mineralization | MC3T3-E1 pre-osteoblasts | 20 µM | Greatest increase | [11] |

| Vertebral Bone Density | Glucocorticoid-induced zebrafish osteoporosis model | 20 µM | Significant improvement | [11] |

This effect is primarily mediated through the AKT1 signaling pathway.

This compound has been found to enhance osteoblast differentiation and mitigate osteoporosis through its interaction with AKT1.[8][11]

Caption: Proposed mechanism of 5,7D-4MC in promoting osteogenesis.

Anticancer Activity

While research is ongoing, preliminary studies suggest that 4-methylcoumarin derivatives possess cytotoxic effects against various cancer cell lines. Structure-activity relationship studies indicate that the dihydroxy forms are generally more potent than their monohydroxy or acetoxy counterparts.[12][13]

| Cell Line | Cancer Type | IC₅₀ | Reference |

| K562 | Chronic Myelogenous Leukemia | Varies by derivative | [12][13] |

| LS180 | Colon Adenocarcinoma | Varies by derivative | [12][13] |

| MCF-7 | Breast Adenocarcinoma | Varies by derivative | [12][13] |

Experimental Protocol: MTT Cell Viability Assay

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

This compound

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of 5,7D-4MC. Include untreated and solvent-treated controls.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value.

Antimicrobial Activity

5,7D-4MC has also been reported to possess antibacterial and antifungal properties.

| Organism | Activity | MIC | Reference |

| Helicobacter pylori | Active | 10 µg/ml | [4] |

Conclusion

This compound is a versatile natural product with a compelling and diverse pharmacological profile. Its potent antioxidant, anti-inflammatory, and specific enzyme-inhibiting activities underscore its therapeutic potential for a range of disorders. Furthermore, its ability to modulate cellular processes such as melanogenesis and osteogenesis opens new avenues for its application in dermatology and bone health. The compiled data, detailed experimental protocols, and mechanistic diagrams in this guide are intended to provide a solid foundation for future research and development of 5,7D-4MC as a novel therapeutic agent. Further in-depth preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in various disease models.

References

- 1. This compound as a Functional Compound for Skin Pigmentation and Human Skin Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. iajps.com [iajps.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound enhances osteogenesis and ameliorates osteoporosis via the AKT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship of dihydroxy-4-methylcoumarins as powerful antioxidants: correlation between experimental & theoretical data and synergistic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. med.upenn.edu [med.upenn.edu]

- 13. mdpi.com [mdpi.com]

In-Depth Technical Guide on the Antioxidant Properties of 5,7-Dihydroxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxy-4-methylcoumarin, a naturally occurring coumarin derivative, has garnered significant interest within the scientific community for its potential therapeutic applications, including its antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of the antioxidant activities of this compound, detailing its mechanisms of action, summarizing available quantitative data, and outlining relevant experimental protocols. The document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Coumarins are a large class of phenolic compounds found in many plants, and they are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer effects.[1] A key aspect of their therapeutic potential lies in their antioxidant properties, which are primarily attributed to their chemical structure, particularly the presence and position of hydroxyl groups on the benzopyrone ring.[2] this compound, with its dihydroxy substitution at the C5 and C7 positions, is a subject of ongoing research to elucidate its full potential as an antioxidant agent. This guide will delve into the specifics of its free radical scavenging capabilities and its interaction with cellular antioxidant pathways.

Mechanisms of Antioxidant Action

The antioxidant activity of this compound is believed to be mediated through two primary mechanisms: direct free radical scavenging and modulation of intracellular antioxidant signaling pathways.

Direct Free Radical Scavenging

The dihydroxy substitution on the aromatic ring of this compound enables it to act as a potent hydrogen or electron donor, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). The hydroxyl groups can readily donate a hydrogen atom to a free radical, thus stabilizing the radical and preventing it from causing oxidative damage to cellular components such as lipids, proteins, and DNA.

Studies have shown that the antioxidant efficiency of dihydroxy-4-methylcoumarins is influenced by the position of the hydroxyl groups. While ortho-dihydroxycoumarins (e.g., 6,7-dihydroxy-4-methylcoumarin and 7,8-dihydroxy-4-methylcoumarin) have demonstrated excellent activity as antioxidants and radical scavengers, the meta-dihydroxy analogue, this compound, has been found to be a less potent direct scavenger in some assays like the TLC-DPPH test.[3] However, it has shown superior efficacy in scavenging specific radicals like hypochlorous acid compared to its ortho-dihydroxy counterparts.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, coumarins are known to exert their antioxidant effects by modulating endogenous antioxidant defense systems. A critical pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2 Signaling Pathway Activation by Coumarins

The Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize ROS and detoxify harmful substances.[4][5][6] While the activation of the Nrf2 pathway has been established for several coumarin derivatives, direct evidence specifically linking this compound to this pathway is still an active area of research.[4][6]

Quantitative Antioxidant Activity Data

Quantitative data on the antioxidant activity of this compound is limited in the existing literature. While several studies allude to its antioxidant potential, specific IC50 values from standardized assays are not consistently reported for this particular compound. The available information is often qualitative or comparative.

Table 1: Summary of Available Antioxidant Activity Data for this compound

| Assay | Result | Reference |

| TLC-DPPH Test | Lower radical scavenging activity compared to o-dihydroxycoumarins (e.g., 6,7-dihydroxy-4-methylcoumarin). | [3] |

| Hypochlorous Acid Scavenging | More effective scavenger than o-dihydroxy-substituted 4-methylcoumarin derivatives. |

Note: The lack of specific IC50 values in this table reflects the current state of published research. Further studies are required to quantify the antioxidant capacity of this compound using various standard assays.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a microplate well or a cuvette, add 100 µL of the sample solution to 100 µL of the DPPH solution. For the blank, use 100 µL of the solvent instead of the sample solution.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and make serial dilutions.

-

Reaction Mixture: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a microplate well.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition using a formula similar to the DPPH assay.

-

IC50 Determination: Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This compound exhibits promising antioxidant properties, likely through a combination of direct free radical scavenging and modulation of cellular antioxidant pathways. However, a significant gap exists in the literature regarding quantitative data on its antioxidant efficacy and a detailed understanding of its molecular mechanisms, particularly its interaction with the Nrf2 signaling pathway.

Future research should focus on:

-

Quantitative analysis: Performing a comprehensive panel of antioxidant assays (DPPH, ABTS, FRAP, ORAC, etc.) to determine the specific IC50 values of this compound.

-

Mechanism of action: Investigating the ability of this compound to activate the Nrf2 pathway in various cell models, including measuring the nuclear translocation of Nrf2 and the expression of downstream antioxidant enzymes.

-

In vivo studies: Evaluating the antioxidant effects of this compound in animal models of oxidative stress-related diseases.

A more thorough understanding of the antioxidant profile of this compound will be instrumental in unlocking its full therapeutic potential for the development of novel drugs and nutraceuticals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Effects of 5,7-Dihydroxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of 5,7-Dihydroxy-4-methylcoumarin (5,7D-4MC), a naturally occurring coumarin derivative. The document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visualizations of the core signaling pathways involved in its mechanism of action.

Executive Summary

This compound is a phytochemical that exhibits a range of biological activities, including antioxidant, antiplatelet, and anti-inflammatory effects.[1][2] Its anti-inflammatory potential is attributed to its ability to modulate key cellular processes involved in the inflammatory response. Notably, it has been shown to selectively inhibit cyclooxygenase-1 (COX-1).[1] The most well-documented evidence of its action is in the context of IgE-mediated allergic inflammation, where it significantly reduces the expression of pro-inflammatory cytokines and enzymes in mast cells.[3][4] Mechanistic studies have revealed its influence on critical signaling cascades, including the MAPK and PI3K/AKT pathways, which are pivotal in regulating cellular inflammatory responses.[3][5] This guide consolidates the available data to provide a clear understanding of its therapeutic potential.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in specific cellular models. The most direct evidence comes from studies on rat basophilic leukemia (RBL-2H3) cells, a widely used model for mast cell-mediated allergic reactions.[3][4] Additionally, studies on structurally related coumarins provide context for its potential inhibitory concentration.

| Target Cell Line | Assay Type | Measured Parameter | Concentration | Result | Reference |

| RBL-2H3 (Mast Cell Model) | qRT-PCR | IL-4 mRNA Expression | 100 µM | Significant Reduction | [3][6] |

| RBL-2H3 (Mast Cell Model) | qRT-PCR | IL-13 mRNA Expression | 100 µM | Significant Reduction | [3][4] |

| RBL-2H3 (Mast Cell Model) | qRT-PCR | TNF-α mRNA Expression | 100 µM | Significant Reduction | [3][4] |

| RBL-2H3 (Mast Cell Model) | qRT-PCR | COX-2 mRNA Expression | 100 µM | Significant Reduction | [3][4] |

| RBL-2H3 (Mast Cell Model) | Western Blot | p-ERK Phosphorylation | 100 µM | Reduction | [3] |

| RBL-2H3 (Mast Cell Model) | Western Blot | p-p38 Phosphorylation | 100 µM | Reduction | [3] |

| RBL-2H3 (Mast Cell Model) | Western Blot | p-AKT Phosphorylation | 100 µM | Reduction | [3] |

| B16F10 (Melanoma Cells) | Western Blot | p-AKT Phosphorylation | 100 µM | 74.9% Decrease | [5] |

| RAW 264.7 (Macrophage Model) | Griess Assay | Nitric Oxide (NO) Production | IC₅₀ = 7.6 µM | Inhibition | [7] |

Note: The IC₅₀ value for Nitric Oxide production is for a 6-acyl-5,7-dihydroxycoumarin derivative, highlighting the potential potency of this structural class.[7]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating multiple intracellular signaling pathways. Its primary mechanisms involve the suppression of pro-inflammatory gene expression in mast cells and interference with key phosphorylation cascades.

Inhibition of IgE-Mediated Mast Cell Activation

In Type I hypersensitivity reactions, the cross-linking of IgE receptors (FcεRI) on mast cells triggers a signaling cascade leading to degranulation and the synthesis of inflammatory mediators. 5,7D-4MC has been shown to intervene in this process by downregulating the mRNA expression of crucial pro-inflammatory cytokines (IL-4, IL-13, TNF-α) and the inflammatory enzyme COX-2.[3][4] This action is mediated, at least in part, through the suppression of the MAPK (ERK, p38) and AKT signaling pathways.[3]

Downregulation of the PI3K/AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and inflammation. Multiple studies have confirmed that 5,7D-4MC leads to a significant reduction in the phosphorylation of AKT, thereby inhibiting this pathway.[3][5] In B16F10 cells, treatment with 100 µM of the compound resulted in a 74.9% decrease in AKT phosphorylation.[5] This inhibitory action on a central signaling node underscores its broad potential to modulate cellular processes, including inflammation.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.

Protocol 1: Mast Cell Cytokine mRNA Expression Assay

This protocol details the method used to quantify the effect of 5,7D-4MC on the gene expression of pro-inflammatory mediators in an IgE-sensitized mast cell model.[3][6]

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.

-

Sensitization: Cells are sensitized by incubating them with dinitrophenyl-specific immunoglobulin E (DNP-IgE) for 12-24 hours. This allows the IgE to bind to the high-affinity FcεRI receptors on the cell surface.

-

Pre-treatment: Following sensitization, the cells are washed and pre-treated with this compound (e.g., at 100 µM) or a vehicle control for 1-2 hours.

-

Stimulation: The allergic response is triggered by adding the antigen, dinitrophenyl-human serum albumin (DNP-HSA), to the culture media.

-

Incubation: Cells are incubated for a period sufficient for transcriptional changes to occur (e.g., 4-6 hours).

-

RNA Isolation: Cells are lysed, and total RNA is extracted using a suitable commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions. RNA quality and quantity are assessed via spectrophotometry.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[8]

-

Quantitative PCR (qPCR): The relative abundance of target mRNA transcripts (IL-4, IL-13, TNF-α, COX-2) is quantified using qPCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).[9] Data is normalized to a housekeeping gene (e.g., GAPDH) to determine the fold change in expression compared to the stimulated, untreated control.

Protocol 2: Macrophage Nitric Oxide (NO) Production Assay

This protocol is a standard method to screen compounds for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator produced by macrophages upon stimulation.[7][10]

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. A positive control (e.g., L-NAME) and a negative control (LPS only) are included.

-

Incubation: The plate is incubated for 24 hours to allow for the production of NO.

-

Nitrite Measurement (Griess Assay):

-

Aliquots of the cell culture supernatant are transferred to a new 96-well plate.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.

-

The plate is incubated for 10-15 minutes at room temperature.

-

The absorbance is measured at ~540 nm using a microplate reader. The amount of nitrite (a stable product of NO) is proportional to the absorbance and is quantified using a sodium nitrite standard curve.

-

-

Data Analysis: The percentage inhibition of NO production is calculated for each concentration of the test compound relative to the LPS-only control.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent modulator of inflammatory responses, particularly in the context of mast cell-mediated allergies. Its ability to significantly downregulate the expression of key pro-inflammatory cytokines and enzymes is well-supported by quantitative data. The mechanism of action involves the inhibition of the MAPK and PI3K/AKT signaling pathways, which are central to the inflammatory process.

For drug development professionals, 5,7D-4MC represents a promising lead compound. Future research should focus on:

-

In Vivo Efficacy: Validating the observed in vitro anti-allergic and anti-inflammatory effects in relevant animal models of diseases like asthma, allergic rhinitis, and atopic dermatitis.

-

Macrophage and Neutrophil Studies: Conducting detailed dose-response studies on LPS-stimulated macrophages to confirm its effects on NO, PGE₂, and cytokine production, an area where data is currently limited compared to its isomers.

-

Target Identification: Elucidating the direct molecular targets of 5,7D-4MC within the signaling cascades to better understand its precise mechanism of action.

-

Structure-Activity Relationship (SAR): Synthesizing and testing derivatives to optimize potency, selectivity, and pharmacokinetic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound enhances osteogenesis and ameliorates osteoporosis via the AKT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 4. KOPRI Repository: Anti-allergic effect of this compound in IgE-mediated RBL-2H3 cells and PCA murine model [repository.kopri.re.kr]

- 5. This compound as a Functional Compound for Skin Pigmentation and Human Skin Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of cytokine mRNA expression by PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Antibacterial and Antifungal Activity of 5,7-Dihydroxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxy-4-methylcoumarin, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its notable biological activities. As a member of the coumarin family, a class of benzopyrone-containing secondary metabolites found in various plants, it exhibits a range of pharmacological properties. This technical guide provides an in-depth overview of the antibacterial and antifungal activities of this compound, presenting key data, detailed experimental protocols, and an exploration of its proposed mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound and its close derivatives has been evaluated against a variety of bacterial and fungal strains. The following tables summarize the available quantitative data, primarily presented as Minimum Inhibitory Concentrations (MIC), to facilitate a clear comparison of its activity spectrum.

Table 1: Antibacterial Activity of this compound and a Key Derivative

| Compound | Bacterial Strain | MIC | Reference |

| This compound | Helicobacter pylori | 10 µg/mL | [1] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | 1.5 mM | [2] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Micrococcus luteus | 1.5 mM | [2] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Listeria monocytogenes | 1.5 mM | [2] |

| 5,7-dihydroxy-4-trifluoromethylcoumarin | Staphylococcus aureus subsp. aureus | 1.5 mM | [2] |

| 5,7-dihydroxy-4-phenylcoumarin | Staphylococcus aureus | 2.5 µg/mL | [3][4] |

Table 2: Antifungal Activity of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on standard antimicrobial susceptibility testing methods and information derived from studies on coumarin derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

- Test Compound: this compound, dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

- Bacterial/Fungal Strains: Pure, overnight cultures of the test microorganisms.

- Culture Media: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Inoculum Preparation:

- Aseptically transfer colonies from a fresh agar plate into a sterile saline solution.

- Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

- Dilute the standardized suspension in the appropriate culture medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

- Perform serial two-fold dilutions of the this compound stock solution in the culture medium directly in the 96-well plate. The final volume in each well should be 100 µL.

- Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

- Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) on each plate.

- Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

4. Data Interpretation:

- The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

Protocol 2: Agar Disk Diffusion Assay

This method is used to assess the susceptibility of microorganisms to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.

1. Preparation of Materials:

- Test Compound: A solution of this compound of a known concentration.

- Bacterial/Fungal Strains: Standardized inoculum as prepared for the broth microdilution method.

- Culture Media: Mueller-Hinton Agar (MHA) for bacteria or a suitable agar medium for fungi.

- Equipment: Sterile Petri dishes, sterile cotton swabs, sterile filter paper disks (6 mm diameter), incubator.

2. Inoculation of Agar Plates:

- Dip a sterile cotton swab into the standardized microbial suspension and remove excess liquid by pressing it against the inside of the tube.

- Evenly streak the swab over the entire surface of the MHA plate in three directions to ensure uniform growth.

- Allow the plate to dry for a few minutes.

3. Application of Disks and Incubation:

- Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar plate.

- Gently press the disks to ensure complete contact with the agar.

- Include a control disk impregnated with the solvent used to dissolve the compound.

- Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.

4. Data Interpretation:

- Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.

Mandatory Visualizations

Logical Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for assessing antimicrobial susceptibility.

Proposed General Mechanism of Action for Coumarins

Caption: General proposed antimicrobial mechanisms of coumarins.

Mechanism of Action

The precise signaling pathways and molecular targets for the antibacterial and antifungal activity of this compound have not yet been fully elucidated. However, research on the broader class of coumarins provides insights into potential mechanisms.

Antibacterial Mechanism: A prevalent hypothesis for the antibacterial action of coumarins involves the disruption of the bacterial cell membrane. It is proposed that the lipophilic nature of the coumarin molecule facilitates its interaction with the lipid bilayer of the cell membrane, leading to increased permeability and ultimately, cell lysis[2]. Studies on hydroxycoumarins have shown that they can induce irreversible damage to the cell membrane of bacteria[6].

Antifungal Mechanism: The antifungal activity of coumarins may be linked to the induction of apoptosis, or programmed cell death, in fungal cells. Evidence suggests that coumarins can trigger a series of apoptotic events, including phosphatidylserine externalization, DNA fragmentation, and nuclear condensation, leading to fungal cell death[7]. Additionally, some coumarin derivatives have been shown to inhibit the synthesis of essential cell wall components in fungi.

Conclusion

This compound demonstrates promising antibacterial and antifungal properties, positioning it as a compound of interest for further investigation in the development of new antimicrobial therapies. The provided data and experimental protocols offer a foundational resource for researchers in this field. Future studies should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action and to optimize its therapeutic potential. The continued exploration of natural products like this coumarin is essential in the ongoing effort to combat antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) [mdpi.com]

- 3. Synthesis and evaluation of antibacterial activities of 5,7-dihydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal and antibacterial activities of Mexican tarragon (Tagetes lucida) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Melanogenic Effects of 5,7-Dihydroxy-4-methylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 5,7-Dihydroxy-4-methylcoumarin (5,7D-4MC) on melanogenesis. The information presented is based on in vitro studies and is intended to inform researchers, scientists, and professionals in drug development about the potential of this compound as a modulator of skin pigmentation.

Core Findings

This compound has been demonstrated to enhance melanogenesis in B16F10 murine melanoma cells.[1][2][3][4] This effect is dose-dependent and is associated with an increase in tyrosinase activity and the expression of key melanogenic proteins.[1][2][3][4] Mechanistically, 5,7D-4MC appears to exert its effects through the activation of the PKA and GSK3β signaling pathways and the downregulation of the PI3K/AKT pathway.[1][3] Importantly, the compound has shown low irritation potential in human skin safety tests, suggesting its potential as a topical agent for treating hypopigmentation disorders like vitiligo.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of this compound on B16F10 melanoma cells.

Table 1: Effect of this compound on Cell Viability

| Concentration (µM) | Cell Viability (%) |

| 25 | >90% |

| 50 | >90% |

| 100 | >90% |

| 400 | Cytotoxicity Observed |

Data derived from MTT assays performed on B16F10 cells treated for 72 hours.[2][3]

Table 2: Effect of this compound on Melanin Content and Tyrosinase Activity

| Concentration (µM) | Melanin Production (% of Control) | Intracellular Tyrosinase Activity (% of Control) |

| 25 | Significant Increase | Significant Increase |

| 50 | Dose-dependent Increase | Dose-dependent Increase |

| 100 | Dose-dependent Increase | Dose-dependent Increase |

B16F10 cells were treated for 72 hours.[1][2][3] α-MSH (100 nM) was used as a positive control.[3]

Signaling Pathways and Experimental Workflows

The pro-melanogenic activity of this compound is mediated by a complex interplay of signaling pathways. The diagrams below illustrate these pathways and the general workflow of the key experiments used to elucidate them.

Caption: General experimental workflow for assessing the effects of 5,7D-4MC on melanogenesis.

Caption: Signaling cascade initiated by 5,7D-4MC leading to increased melanogenesis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

Cell Culture

B16F10 murine melanoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (25, 50, 100, and 400 µM) and incubate for 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Melanin Content Assay

-

Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with this compound (25, 50, and 100 µM) for 72 hours. α-MSH (100 nM) is used as a positive control.[3]

-

Wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO.

-

Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the supernatant at 405 nm.

-

Normalize the melanin content to the total protein concentration determined by a BCA protein assay.

Intracellular Tyrosinase Activity Assay

-

Prepare cell lysates from B16F10 cells treated with this compound as described for the melanin content assay.

-

In a 96-well plate, mix 20 µL of cell lysate with 80 µL of freshly prepared L-DOPA solution (2 mg/mL in 0.1 M phosphate buffer, pH 6.8).

-

Incubate the mixture at 37°C for 1 hour.

-

Measure the absorbance at 475 nm to determine the amount of dopachrome formed.

-

Normalize the tyrosinase activity to the total protein concentration.

Western Blot Analysis

-

Lyse the treated B16F10 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against TYR, TRP-1, TRP-2, MITF, p-PKA, p-GSK3β, p-AKT, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).

Conclusion

The available data strongly suggest that this compound is a potent stimulator of melanogenesis in vitro. Its mechanism of action involves the modulation of key signaling pathways that regulate the expression of melanogenic enzymes. Coupled with its favorable safety profile in preliminary human studies, 5,7D-4MC warrants further investigation as a potential therapeutic agent for hypopigmentation disorders. Future research should focus on validating these findings in human melanocyte cultures and in vivo models to fully assess its clinical potential.

References

The Role of 5,7-Dihydroxy-4-methylcoumarin in Osteogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoporosis is a pervasive skeletal disease characterized by diminished bone density and microarchitectural decay, leading to an elevated risk of fractures.[1] Current therapeutic strategies often present limitations, necessitating the exploration of novel osteogenic compounds. 5,7-Dihydroxy-4-methylcoumarin (D4M), a natural compound found in Artemisia dracunculus, has recently emerged as a promising agent for promoting bone formation.[1] This technical guide provides an in-depth analysis of the role of D4M in osteogenesis, summarizing the key preclinical findings, elucidating its mechanism of action through the AKT1 signaling pathway, and detailing the experimental protocols utilized for its evaluation. The information presented herein is intended to support further research and development of D4M as a potential therapeutic for osteoporosis and other bone-related disorders.

Introduction

This compound (D4M) is a coumarin derivative known for its significant antioxidant and anti-inflammatory properties.[1] While the bioactivities of coumarins are widely studied, the specific effects of D4M on bone metabolism have only recently been investigated. New evidence demonstrates that D4M can directly stimulate osteoblastogenesis, the process of new bone formation by osteoblasts, and effectively counteract bone loss in a preclinical osteoporosis model.[1] This guide synthesizes these findings, offering a technical overview for the scientific community.

In Vitro Efficacy: Promotion of Osteoblast Proliferation and Differentiation

Studies utilizing the murine pre-osteoblastic cell line MC3T3-E1 have been pivotal in demonstrating the pro-osteogenic effects of D4M. The compound has been shown to significantly enhance both the proliferation of these bone precursor cells and their differentiation into mature, mineralizing osteoblasts.[1]

Quantitative Data Summary